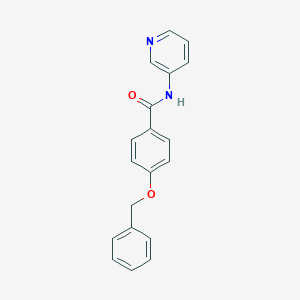![molecular formula C14H17F3N2O B239956 N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, also known as TPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.36 g/mol.
Wissenschaftliche Forschungsanwendungen
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, suggesting that it may have broader applications in neuroscience research.
Wirkmechanismus
The mechanism of action of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is thought to act by binding to the allosteric site of the α7nAChR, which enhances the receptor's sensitivity to acetylcholine. This results in increased ion flux through the receptor, leading to enhanced neurotransmission and the modulation of downstream signaling pathways. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the activity of other ion channels, including the GABAA receptor and the P2X7 receptor, although the precise mechanism of action for these effects is not known.
Biochemical and Physiological Effects
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. It has been found to enhance synaptic plasticity and improve learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful therapeutic agent for a range of neurological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a cost-effective compound that can be synthesized on a large scale, making it readily available for research purposes. It has also been shown to have a range of potential applications in neuroscience research, particularly in the modulation of ion channels and the enhancement of synaptic plasticity. However, there are also several limitations to the use of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its safety profile and potential side effects. Further research is needed to fully understand the potential risks and benefits of using N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide in scientific research.
Zukünftige Richtungen
There are several future directions for research on N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide. One area of focus is the development of more selective and potent α7nAChR modulators, which could have potential therapeutic applications in a range of neurological conditions. Another area of focus is the exploration of the broader effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide on ion channels and neurotransmission, which could provide insights into the underlying mechanisms of neurological disorders. Additionally, further research is needed to fully understand the safety profile and potential side effects of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide, particularly with regard to long-term use and potential interactions with other drugs.
Synthesemethoden
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained through the reaction of the resulting amine with propanoyl chloride. The synthesis of N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is relatively straightforward and can be carried out on a large scale, making it a cost-effective compound for scientific research.
Eigenschaften
Produktname |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
|---|---|
Molekularformel |
C14H17F3N2O |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O/c1-2-13(20)18-11-9-10(14(15,16)17)5-6-12(11)19-7-3-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H,18,20) |
InChI-Schlüssel |
WBTXISAGTSSXRS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Löslichkeit |
34 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
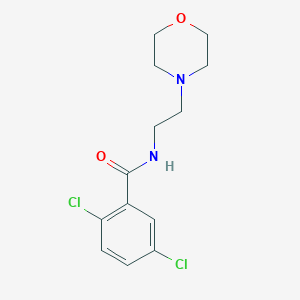
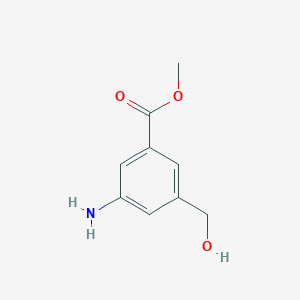
![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)

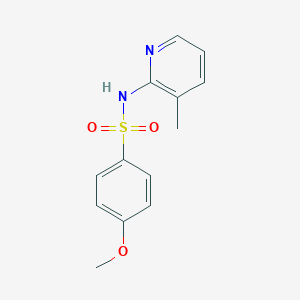
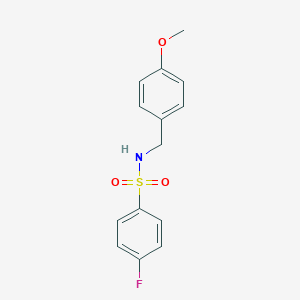
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
